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molecular formula C13H12ClNO5 B8478977 2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 62760-01-4

2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No. B8478977
M. Wt: 297.69 g/mol
InChI Key: MHSXTMIKGZNWFF-UHFFFAOYSA-N
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Patent
US04145432

Procedure details

A mixture of 2-nitrobenzaldehyde (4.536 g), 2-chloroethyl acetoacetate (4.94 g) and piperidine (110 mg) in benzene (18 ml) and acetic acid (360 mg) was refluxed for an hour under azeotropic dehydration. The reaction mixture was washed with water and dried. The solvent was distilled off to give an reddish oil of 2-chloroethyl 2-(2-nitrobenzylidene)acetoacetate, and thus obtained oil was treated with ethyl 3-amino-4,4-diethoxycrotonate (7.1 g) to give yellow granules of 2-chloroethyl 2-methyl-4-(2-nitrophenyl)- 5-ethoxycarbonyl-6-diethoxymethyl1,4 -dehydropyridine-3-carboxylate, m.p. 82° to 84° C. (recrystallized from diisopropyl ether).
Quantity
4.536 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[C:12]([O:18][CH2:19][CH2:20][Cl:21])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15].N1CCCCC1.C(O)(=O)C>C1C=CC=CC=1>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[C:13]([C:14]([CH3:16])=[O:15])[C:12]([O:18][CH2:19][CH2:20][Cl:21])=[O:17])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
4.536 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
4.94 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCCCl
Name
Quantity
110 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
360 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
18 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for an hour under azeotropic dehydration
WASH
Type
WASH
Details
The reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)OCCCl)C(=O)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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